4-Bromo-2-chloro-N-(4-fluorobenzyl)aniline chemical structure and properties
4-Bromo-2-chloro-N-(4-fluorobenzyl)aniline chemical structure and properties
The following technical guide details the chemical structure, synthesis, properties, and applications of 4-Bromo-2-chloro-N-(4-fluorobenzyl)aniline .
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Executive Summary
4-Bromo-2-chloro-N-(4-fluorobenzyl)aniline is a specialized secondary amine intermediate used primarily in medicinal chemistry and organic synthesis.[1] Characterized by a halogenated biaryl core, this compound serves as a critical scaffold in the development of small-molecule therapeutics, particularly kinase inhibitors and ion channel modulators.[1] Its structural versatility arises from the distinct reactivity profiles of its three halogen substituents (Br, Cl, F), allowing for orthogonal functionalization via palladium-catalyzed cross-coupling reactions.[1]
Chemical Identity & Structural Analysis[1][2][3][4][5][6]
Nomenclature & Identifiers
| Property | Value |
| IUPAC Name | 4-Bromo-2-chloro-N-[(4-fluorophenyl)methyl]aniline |
| Common Name | 4-Bromo-2-chloro-N-(4-fluorobenzyl)aniline |
| Molecular Formula | C₁₃H₁₀BrClFN |
| Molecular Weight | 314.58 g/mol |
| SMILES | Fc1ccc(CNc2ccc(Br)cc2Cl)cc1 |
| Core Scaffold | N-benzylaniline |
Structural Activity Relationship (SAR) Map
The molecule contains three distinct "zones" of reactivity and biological interaction. The diagram below illustrates the functional logic of the structure.
Figure 1: Structural dissection of the compound highlighting reactive handles and pharmacophoric elements.[1]
Physicochemical Properties
Note: Values marked with () are predicted based on QSAR models for structurally related halogenated N-benzylanilines.*
| Property | Value | Context |
| Appearance | Off-white to pale yellow solid | Typical of halogenated anilines.[1] |
| Melting Point | 68–74 °C | Predicted range; impurities lower this significantly. |
| Boiling Point | ~385 °C (at 760 mmHg) | High BP due to molecular weight and polarity. |
| LogP (Lipophilicity) | 5.12 ± 0.4 | Highly lipophilic due to triple halogenation. |
| pKa (Base) | ~2.5 – 3.0 | Weakly basic. The electron-withdrawing halogens on the aniline ring significantly reduce the basicity of the nitrogen compared to unsubstituted N-benzylaniline (pKa ~4.5).[1] |
| Solubility | DMSO, DCM, Ethyl Acetate | Insoluble in water. |
Synthetic Methodology
The most robust route for synthesizing this compound with high purity is Reductive Amination . This method is preferred over direct alkylation (using benzyl halides) because it suppresses the formation of the tertiary amine byproduct.
Protocol: Reductive Amination (Standard)
Objective: Synthesis of 4-Bromo-2-chloro-N-(4-fluorobenzyl)aniline via sodium triacetoxyborohydride reduction.[1]
Reagents:
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Aldehyde: 4-Fluorobenzaldehyde (1.1 equiv)[1]
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Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
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Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv)
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Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1]
Step-by-Step Workflow:
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Imine Formation: In a dry round-bottom flask, dissolve 4-Bromo-2-chloroaniline (10 mmol) and 4-Fluorobenzaldehyde (11 mmol) in DCE (40 mL).
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Activation: Add Acetic Acid (10 mmol). Stir at room temperature for 30–60 minutes to promote imine formation (equilibrium).
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Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (15 mmol) portion-wise over 10 minutes.
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Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen atmosphere.
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Quench: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
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Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine organic layers.
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Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient, typically 9:1 to 4:1) to yield the product.
Synthesis Logic Diagram
Figure 2: Reductive amination pathway ensuring mono-alkylation selectivity.[1]
Medicinal Chemistry Applications
This scaffold is a high-value intermediate in drug discovery, particularly for Kinase Inhibitors .[1]
Orthogonal Functionalization
The presence of the bromine atom at the para position of the aniline ring allows for highly selective palladium-catalyzed cross-coupling reactions.
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Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to create biaryl systems (common in p38 MAPK inhibitors).[1]
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Buchwald-Hartwig Amination: The bromine can be displaced by another amine to form di-amino aryl systems.[1]
Pharmacophore Features
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4-Fluorobenzyl Group: A classic bioisostere used to block metabolic oxidation at the benzylic position (due to the fluorine) while maintaining lipophilic contact with hydrophobic pockets in enzymes.
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2-Chloro Substituent: Forces the aniline ring out of planarity relative to the N-benzyl bond, often locking the conformation to fit specific ATP-binding sites.[1]
Safety & Handling (GHS Classification)
Based on the hazard profiles of constituent anilines and benzyl halides.
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Signal Word: WARNING
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.[3]
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.
References
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Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1] Link[1]
- Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011. (Context on Fluorine in drug design).
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 610169, 4-Bromo-2-chloroaniline."[1] PubChem, 2024.[3] Link[1]
- Li, J. J. "Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications." Springer, 2014.
